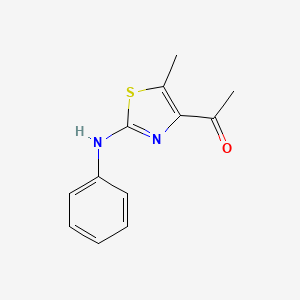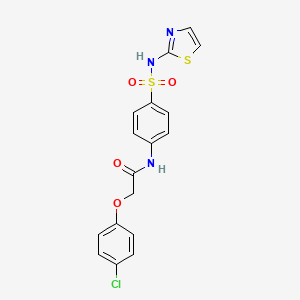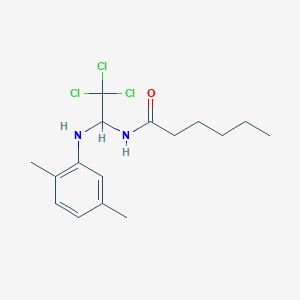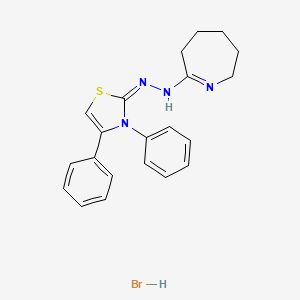
N-(4-methoxy-2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a butanamide group attached to a 4-methoxy-2-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide typically involves the reaction of 4-methoxy-2-nitroaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methoxy-2-nitroaniline attacks the carbonyl carbon of butanoyl chloride, forming the desired amide product.
Reaction Scheme:: 4-methoxy-2-nitroaniline+butanoyl chloride→this compound
Reaction Conditions::- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
- Reduction::
- N-(4-methoxy-2-nitrophenyl)butanamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
- Substitution::
- The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
- Reduction::
- Reagents: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid
- Conditions: Room temperature to 50°C, atmospheric pressure for hydrogenation
- Substitution::
- Reagents: Boron tribromide (BBr3)
- Conditions: Anhydrous conditions, low temperature (0°C to -78°C)
- Reduction::
- N-(4-amino-2-methoxyphenyl)butanamide
- Substitution::
- N-(4-hydroxy-2-nitrophenyl)butanamide (after demethylation)
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)butanamide has several applications in scientific research:
- Chemistry::
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology::
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Medicine::
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Industry::
- Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
N-(4-methoxy-2-nitrophenyl)butanamide can be compared with other similar compounds such as:
- N-(4-nitrophenyl)butanamide::
- Lacks the methoxy group, which may affect its reactivity and solubility.
- N-(4-methoxyphenyl)butanamide::
- Lacks the nitro group, which significantly alters its chemical properties and potential applications.
- N-(4-amino-2-methoxyphenyl)butanamide::
- The amino group makes it more reactive towards electrophiles and capable of forming hydrogen bonds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
301228-36-4 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(4-methoxy-2-nitrophenyl)butanamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(17-2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
DPBOMJANGMJHMR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)

![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)



